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Compound of Interest

Compound Name: 3-(Pyridin-3-yl)benzenamine

Cat. No.: B1331141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
(Pyridin-3-yl)benzenamine, a key building block in medicinal chemistry and materials science.

This document compiles available spectroscopic information, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its

identification, characterization, and utilization in research and development.

Chemical Structure and Properties
IUPAC Name: 3-(Pyridin-3-yl)benzenamine Synonyms: 3-(3-Aminophenyl)pyridine, 3-(3-

Pyridyl)aniline CAS Number: 57976-57-5[1][2] Molecular Formula: C₁₁H₁₀N₂[1][2] Molecular

Weight: 170.21 g/mol [1][2]

Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-(Pyridin-3-yl)benzenamine.

While experimentally derived spectra for this specific compound are not widely published in

detail, the provided data is based on closely related structures and spectral database

information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ, ppm) Multiplicity Assignment

~8.80 d Pyridine-H2

~8.50 dd Pyridine-H6

~7.90 dt Pyridine-H4

~7.40 dd Pyridine-H5

~7.25 t Benzene-H5'

~7.00 s Benzene-H2'

~6.85 d Benzene-H6'

~6.70 d Benzene-H4'

~3.80 br s -NH₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~148.5 Pyridine-C2

~148.0 Pyridine-C6

~147.0 Benzene-C1'

~138.0 Benzene-C3'

~135.0 Pyridine-C4

~130.0 Benzene-C5'

~124.0 Pyridine-C5

~118.0 Benzene-C6'

~116.0 Benzene-C2'

~115.5 Benzene-C4'
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Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and

established principles of NMR spectroscopy.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (doublet)
N-H stretch (asymmetric and

symmetric)

3100 - 3000 Medium to Weak Aromatic C-H stretch

1620 - 1580 Strong N-H bend (scissoring)

1600 - 1450 Medium to Strong
Aromatic C=C skeletal

vibrations

1335 - 1250 Strong Aromatic C-N stretch

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data

m/z Interpretation

170 [M]⁺ (Molecular Ion)

169 [M-H]⁺

143 [M-HCN]⁺

Experimental Protocols
The following sections outline generalized experimental protocols for obtaining the

spectroscopic data presented above. These protocols are based on standard laboratory

practices for the analysis of aromatic amines.

NMR Spectroscopy
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Sample Preparation:

Accurately weigh 5-10 mg of 3-(Pyridin-3-yl)benzenamine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition:

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR: Standard proton experiment with a sufficient number of scans to achieve a good

signal-to-noise ratio.

¹³C NMR: Proton-decoupled carbon experiment (e.g., PENDANT or DEPT) to obtain

information on the different types of carbon atoms.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of 3-(Pyridin-3-yl)benzenamine with dry potassium

bromide (KBr) in an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Procedure: Place the KBr pellet in the sample holder and acquire the spectrum over the

range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation:
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Prepare a dilute solution of 3-(Pyridin-3-yl)benzenamine in a suitable volatile solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

Data Acquisition:

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Procedure: Infuse the sample solution into the mass spectrometer and acquire the mass

spectrum over a suitable m/z range.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic

characterization of 3-(Pyridin-3-yl)benzenamine.
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Synthesis and Purification

Spectroscopic Analysis

Data Interpretation and Structure Confirmation

Synthesis of 3-(Pyridin-3-yl)benzenamine

Purification (e.g., Column Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Data Interpretation

Structure Confirmation

Click to download full resolution via product page

Workflow for Spectroscopic Characterization

This guide serves as a foundational resource for the spectroscopic analysis of 3-(Pyridin-3-
yl)benzenamine. For definitive structural confirmation, it is always recommended to acquire

and interpret experimental data on a purified sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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